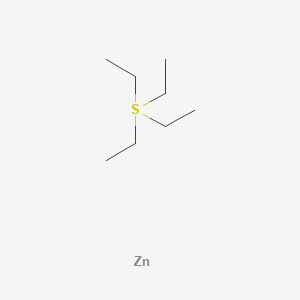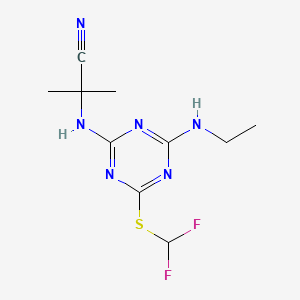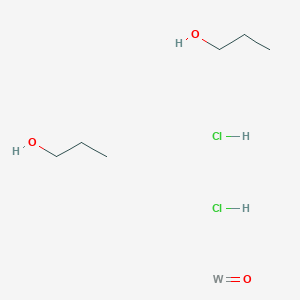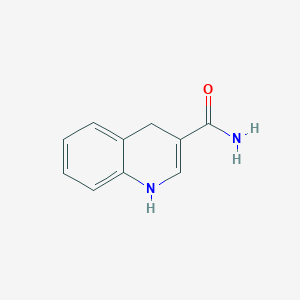
1,4-Dihydroquinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dihydro-3-quinolinecarboxamide is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various fields of scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dihydro-3-quinolinecarboxamide typically involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate. This reaction proceeds through a series of steps, including condensation, cyclization, and amide formation. The reaction conditions often require the use of a base, such as sodium ethoxide, and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of 1,4-dihydro-3-quinolinecarboxamide can be scaled up using continuous flow chemistry techniques. These methods allow for the efficient and controlled synthesis of the compound, ensuring high yields and purity. The use of automated systems and optimized reaction conditions further enhances the scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dihydro-3-quinolinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxamide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen and carbonyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: It has been studied for its potential as an antimicrobial and antiviral agent.
Medicine: The compound shows promise in the development of new therapeutic agents for diseases such as cancer and tuberculosis.
Industry: It is used in the production of various pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of 1,4-dihydro-3-quinolinecarboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it has been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation. This inhibition can result in the suppression of cancer cell growth and the induction of apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Hydroxyquinoline-3-carboxamide
- 4-Oxo-1,4-dihydroquinoline-3-carboxamide
- 4-Hydroxy-2-quinolone
Uniqueness
1,4-Dihydro-3-quinolinecarboxamide is unique due to its specific substitution pattern and the presence of both amide and quinoline functionalities. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it offers a broader range of reactivity and potential therapeutic benefits .
Eigenschaften
Molekularformel |
C10H10N2O |
|---|---|
Molekulargewicht |
174.20 g/mol |
IUPAC-Name |
1,4-dihydroquinoline-3-carboxamide |
InChI |
InChI=1S/C10H10N2O/c11-10(13)8-5-7-3-1-2-4-9(7)12-6-8/h1-4,6,12H,5H2,(H2,11,13) |
InChI-Schlüssel |
TWCKZRPQNIFPKA-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2NC=C1C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



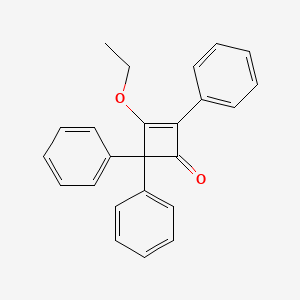
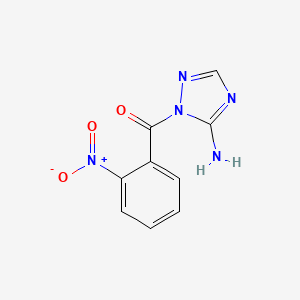
![4-Methyl-2-[2-(naphthalen-2-yl)ethenyl]thiophene](/img/structure/B14328456.png)

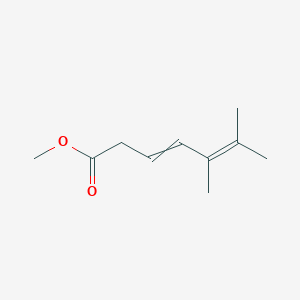
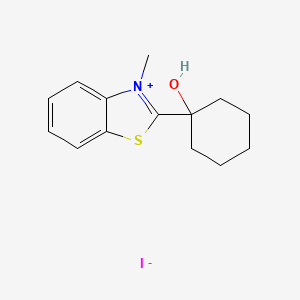
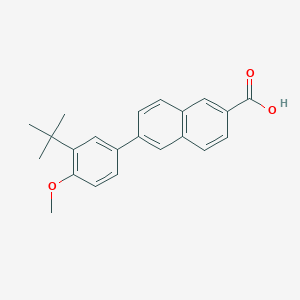
![2-[(E)-(6-aminopyridin-2-yl)iminomethyl]-6-methoxyphenol](/img/structure/B14328480.png)
